molecular formula C12H14N2O2 B14287303 2-Cyclohexyl-1,4-dinitrosobenzene CAS No. 118622-44-9

2-Cyclohexyl-1,4-dinitrosobenzene

Cat. No.: B14287303
CAS No.: 118622-44-9
M. Wt: 218.25 g/mol
InChI Key: YGMPRRUFNNIEBY-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1,4-dinitrosobenzene is an organic compound characterized by the presence of a cyclohexyl group attached to a benzene ring, which is further substituted with two nitroso groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1,4-dinitrosobenzene typically involves the nitration of cyclohexylbenzene followed by the reduction of the nitro groups to nitroso groups. One common method involves the use of nitric acid and sulfuric acid to nitrate cyclohexylbenzene, forming 2-cyclohexyl-1,4-dinitrobenzene. This intermediate is then reduced using a suitable reducing agent, such as iron powder in the presence of hydrochloric acid, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1,4-dinitrosobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclohexyl-1,4-dinitrosobenzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1,4-dinitrosobenzene involves its interaction with various molecular targets. The nitroso groups can participate in redox reactions, leading to the formation of reactive intermediates that can interact with nucleophiles or electrophiles. These interactions can result in the modification of biomolecules, such as proteins and nucleic acids, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dinitrobenzene: Similar structure but lacks the cyclohexyl group.

    2-Cyclohexyl-1,4-diaminobenzene: Similar structure but with amino groups instead of nitroso groups.

    2,4,6-Trinitrosobenzene: Contains three nitroso groups on the benzene ring.

Uniqueness

2-Cyclohexyl-1,4-dinitrosobenzene is unique due to the presence of both a cyclohexyl group and nitroso groups, which confer distinct chemical properties and reactivity. The cyclohexyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules. The nitroso groups offer redox activity, making the compound useful in various chemical and biological applications .

Properties

CAS No.

118622-44-9

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-cyclohexyl-1,4-dinitrosobenzene

InChI

InChI=1S/C12H14N2O2/c15-13-10-6-7-12(14-16)11(8-10)9-4-2-1-3-5-9/h6-9H,1-5H2

InChI Key

YGMPRRUFNNIEBY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C=CC(=C2)N=O)N=O

Origin of Product

United States

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